Cephalariasaponin A
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Overview
Description
Cephalariasaponin A is a triterpenoid saponin compound isolated from the genus Cephalaria, which belongs to the Dipsacaceae family. Saponins are glycosides that contain a steroid or triterpenic aglycone and one or more carbohydrate side chains.
Preparation Methods
Synthetic Routes and Reaction Conditions: The isolation of Cephalariasaponin A typically involves extraction from plant materials using solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques, including high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), to purify and identify the compound .
Industrial Production Methods: The scalability of these methods depends on the availability of plant materials and the efficiency of the extraction and purification techniques .
Chemical Reactions Analysis
Types of Reactions: Cephalariasaponin A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Cephalariasaponin A has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Cephalariasaponin A involves its interaction with cellular membranes and proteins. It is known to form complexes with cholesterol in cell membranes, leading to increased membrane permeability and disruption of cellular functions. This interaction can trigger various signaling pathways, including those involved in immune responses and apoptosis .
Comparison with Similar Compounds
- Davisianoside B
- Aristatoside C
- Elmalienoside A
- Balansoide B
- Scoposide B
Comparison: Cephalariasaponin A is unique in its specific triterpenoid structure and carbohydrate side chains, which contribute to its distinct biological activities. Compared to other similar compounds, this compound has shown a broader spectrum of antimicrobial and cytotoxic activities, making it a valuable compound for further research and development .
Properties
CAS No. |
159650-08-5 |
---|---|
Molecular Formula |
C53H86O22 |
Molecular Weight |
1075.2 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,10S,12aR,14bR)-9-(hydroxymethyl)-10-[(2R,3R,4S,5R)-5-hydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C53H86O22/c1-23-32(58)35(61)38(64)43(69-23)74-42-41(73-44-39(65)36(62)33(59)27(19-54)70-44)26(57)21-68-46(42)72-31-11-12-49(4)29(50(31,5)22-56)10-13-52(7)30(49)9-8-24-25-18-48(2,3)14-16-53(25,17-15-51(24,52)6)47(67)75-45-40(66)37(63)34(60)28(20-55)71-45/h8,23,25-46,54-66H,9-22H2,1-7H3/t23-,25+,26+,27+,28+,29?,30+,31-,32-,33+,34+,35+,36-,37-,38+,39+,40+,41-,42+,43-,44+,45-,46+,49-,50?,51+,52+,53-/m0/s1 |
InChI Key |
NRIXOCDFNNXMHU-MPEXMFJHSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](CO[C@@H]2O[C@H]3CC[C@@]4([C@H]5CC=C6[C@H]7CC(CC[C@@]7(CC[C@]6([C@@]5(CCC4C3(C)CO)C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)(C)C)C)O)O[C@@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O |
Origin of Product |
United States |
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